molecular formula C11H15Cl2NO2 B12480933 2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol

2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol

Cat. No.: B12480933
M. Wt: 264.14 g/mol
InChI Key: FLBLVSGSUUMRRU-UHFFFAOYSA-N
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Description

2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H15Cl2NO2 and a molecular weight of 264.15 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 2,3-dichlorobenzylamine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydride (NaH). The reaction mixture is heated to a specific temperature, usually around 50°C, for a few hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol is unique due to the presence of the dichlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications .

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

2-[2-[(2,3-dichlorophenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C11H15Cl2NO2/c12-10-3-1-2-9(11(10)13)8-14-4-6-16-7-5-15/h1-3,14-15H,4-8H2

InChI Key

FLBLVSGSUUMRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCCOCCO

Origin of Product

United States

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